molecular formula C20H16N4O3 B2865457 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide CAS No. 1209087-31-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide

Cat. No.: B2865457
CAS No.: 1209087-31-9
M. Wt: 360.373
InChI Key: IEJWRSGWFZENDG-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O3 and its molecular weight is 360.373. The purity is usually 95%.
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Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits significant biological activity, which has garnered attention in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4C_{19}H_{20}N_{2}O_{4}, with a molecular weight of approximately 340.4 g/mol. The structure features a bicyclic framework that integrates oxazepine and pyrazine functionalities, contributing to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class demonstrate a range of biological activities. Notable findings include:

  • Antimicrobial Activity : Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepines possess potent antibacterial properties. For instance, bioassays revealed that this compound exhibited significant antibacterial effects against various strains of bacteria.
  • Histone Deacetylase Inhibition : Certain derivatives have been identified as potential histone deacetylase inhibitors (HDACi), which are important in cancer therapy due to their role in regulating gene expression.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound's unique structural features allow it to interact with specific enzymes and receptors within cells. For example, its ability to inhibit HDACs suggests it may influence epigenetic regulation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that oxazepine derivatives can modulate oxidative stress pathways by influencing ROS levels in cells .
  • Cell Cycle Arrest : Research has shown that certain dibenzo[b,f][1,4]oxazepine compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Kinetics of Photo-Oxidation Investigated the reaction kinetics of oxazole derivatives with singlet oxygen. The findings suggest potential pathways for the formation of biologically active products .
Antibacterial Activity Assessment Bioassays indicated that N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
HDAC Inhibition Studies Certain derivatives demonstrated HDAC inhibition in vitro, suggesting potential applications in cancer therapy.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-12-3-5-18-16(9-12)24(2)20(26)14-10-13(4-6-17(14)27-18)23-19(25)15-11-21-7-8-22-15/h3-11H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJWRSGWFZENDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=NC=CN=C4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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